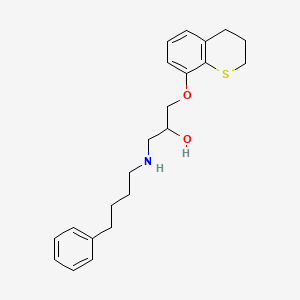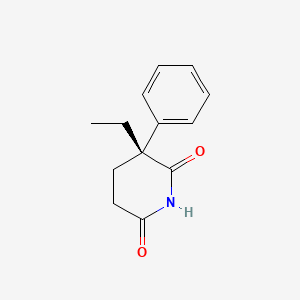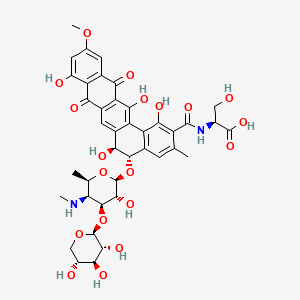
8-Azoniabicyclo(3.2.1)octane, 8-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-3-hydroxy-8-methyl-, chloride, endo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Azoniabicyclo(3.2.1)octane, 8-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-3-hydroxy-8-methyl-, chloride, endo- is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure features a bicyclic octane ring with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azoniabicyclo(3.2.1)octane, 8-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-3-hydroxy-8-methyl-, chloride, endo- involves several steps. The starting materials typically include a bicyclic octane derivative and an ethoxyphenylamine derivative. The synthesis process involves:
Formation of the Bicyclic Structure: The bicyclic structure is formed through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Functional Group Addition: The ethoxyphenylamine derivative is then introduced to the bicyclic structure through a nucleophilic substitution reaction. This step often requires the use of a polar aprotic solvent and a base to facilitate the reaction.
Oxidation and Hydroxylation: The compound undergoes oxidation and hydroxylation reactions to introduce the hydroxy and oxo groups. Common reagents for these reactions include hydrogen peroxide and various oxidizing agents.
Methylation and Chlorination: The final steps involve methylation and chlorination to introduce the methyl and chloride groups. These reactions typically require the use of methyl iodide and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
8-Azoniabicyclo(3.2.1)octane, 8-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-3-hydroxy-8-methyl-, chloride, endo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), acids (hydrochloric acid, sulfuric acid), bases (sodium hydroxide, potassium hydroxide).
Major Products
The major products formed from these reactions include various oxo, hydroxy, and substituted derivatives of the original compound. These derivatives have different chemical and physical properties, making them useful for various applications.
Wissenschaftliche Forschungsanwendungen
8-Azoniabicyclo(3.2.1)octane, 8-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-3-hydroxy-8-methyl-, chloride, endo- has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: It is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 8-Azoniabicyclo(3.2.1)octane, 8-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-3-hydroxy-8-methyl-, chloride, endo- involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Azoniabicyclo(3.2.1)octane, 3-(diphenylmethoxy)-8-methyl-, endo-, methanesulfonate
- 8-Azoniabicyclo(3.2.1)octane, 3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-, bromide, hydrate
Uniqueness
8-Azoniabicyclo(3.2.1)octane, 8-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-3-hydroxy-8-methyl-, chloride, endo- is unique due to its specific functional groups and bicyclic structure. These features confer distinct chemical and physical properties, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility.
Eigenschaften
CAS-Nummer |
93614-57-4 |
|---|---|
Molekularformel |
C18H27ClN2O3 |
Molekulargewicht |
354.9 g/mol |
IUPAC-Name |
N-(4-ethoxyphenyl)-2-(3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl)acetamide;chloride |
InChI |
InChI=1S/C18H26N2O3.ClH/c1-3-23-17-8-4-13(5-9-17)19-18(22)12-20(2)14-6-7-15(20)11-16(21)10-14;/h4-5,8-9,14-16,21H,3,6-7,10-12H2,1-2H3;1H |
InChI-Schlüssel |
UGHZRZMVTCHEBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)C[N+]2(C3CCC2CC(C3)O)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


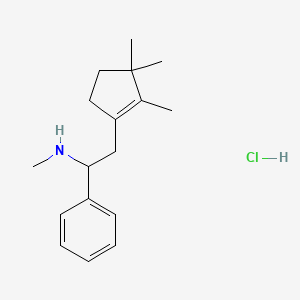
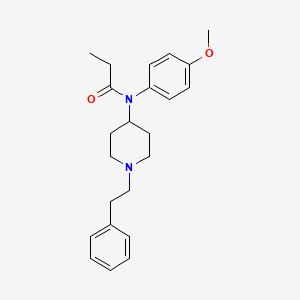
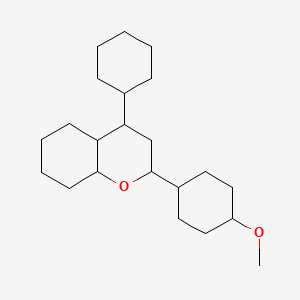



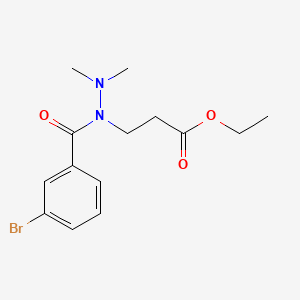
![N-(1-amino-1,2-dioxoheptan-3-yl)-2-[(E)-2-[4-[(dimethylamino)methyl]phenyl]ethenyl]benzamide](/img/structure/B12768156.png)


